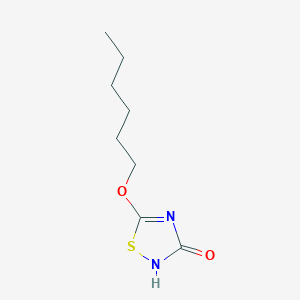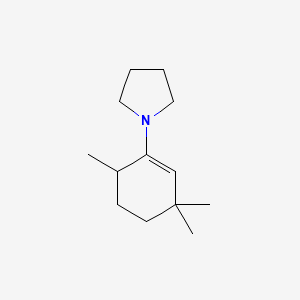
4-(Chloromethanesulfonyl)-2-nitrophenyl selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethanesulfonyl)-2-nitrophenyl selenocyanate is an organoselenium compound that contains a selenocyanate group (-SeCN).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-2-nitrophenyl selenocyanate typically involves the nucleophilic substitution of a halogen atom by a selenocyanate group. One common method is the reaction of a halogenated precursor with potassium selenocyanate (KSeCN) as the nucleophilic donor . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions to ensure complete substitution.
Industrial Production Methods
This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safe handling of selenium compounds due to their toxicity .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethanesulfonyl)-2-nitrophenyl selenocyanate can undergo various types of chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form selenium dioxide (SeO2) and other selenium-containing products.
Reduction: Reduction reactions can convert the selenocyanate group to selenol (-SeH) or diselenide (-Se-Se-).
Substitution: The selenocyanate group can be substituted by other nucleophiles, such as thiolates or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiolates (R-SH) or amines (R-NH2) can react with the selenocyanate group under mild conditions.
Major Products
Oxidation: Selenium dioxide (SeO2), seleninic acids.
Reduction: Selenols, diselenides.
Substitution: Thiocyanates, amines.
Scientific Research Applications
4-(Chloromethanesulfonyl)-2-nitrophenyl selenocyanate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.
Mechanism of Action
The mechanism of action of 4-(Chloromethanesulfonyl)-2-nitrophenyl selenocyanate involves
Properties
CAS No. |
61496-98-8 |
|---|---|
Molecular Formula |
C8H5ClN2O4SSe |
Molecular Weight |
339.63 g/mol |
IUPAC Name |
[4-(chloromethylsulfonyl)-2-nitrophenyl] selenocyanate |
InChI |
InChI=1S/C8H5ClN2O4SSe/c9-4-16(14,15)6-1-2-8(17-5-10)7(3-6)11(12)13/h1-3H,4H2 |
InChI Key |
AEEDOZOYBYGFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis[(5-hydroxy-2-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14575153.png)
![(2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14575157.png)
![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-methylbenzene](/img/structure/B14575169.png)



![Ethyl propyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14575187.png)



![2-(4-Nitrophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14575214.png)



